1-(2,6-difluorophenyl)-3-[(4-phenyloxan-4-yl)methyl]urea
Description
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[(4-phenyloxan-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O2/c20-15-7-4-8-16(21)17(15)23-18(24)22-13-19(9-11-25-12-10-19)14-5-2-1-3-6-14/h1-8H,9-13H2,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSMJJISTHHCAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)NC2=C(C=CC=C2F)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-difluorophenyl)-3-[(4-phenyloxan-4-yl)methyl]urea typically involves the following steps:
Formation of the Urea Core: The urea core can be synthesized by reacting an isocyanate with an amine under mild conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Phenyltetrahydropyran Moiety: This step involves the reaction of a tetrahydropyran derivative with a phenyl group, followed by coupling with the urea core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-difluorophenyl)-3-[(4-phenyloxan-4-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2,6-difluorophenyl)-3-[(4-phenyloxan-4-yl)methyl]urea would depend on its specific biological target. Generally, urea derivatives can interact with enzymes or receptors, modulating their activity. The difluorophenyl group may enhance binding affinity, while the phenyltetrahydropyran moiety could influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The substitution pattern on the urea scaffold significantly impacts properties such as melting point, solubility, and purity. Below is a comparative analysis with key analogs:
Key Observations :
- Fluorine Position : The 2,6-difluorophenyl substituent in the target compound and analog 5d imparts higher melting points (e.g., 182–183°C for 5d ) compared to analogs with 3,4-difluorophenyl (5e , 142–143°C) . This suggests ortho-fluorine substitution enhances crystallinity, likely due to steric and electronic effects.
- Bulk of N3 Substituent : The adamantylmethyl group in 5d vs. the (4-phenyloxan-4-yl)methyl group in the target compound introduces differences in steric bulk. Adamantane’s rigid structure may reduce solubility compared to the oxane ring, which contains an oxygen atom capable of hydrogen bonding.
- Synthetic Yield : Lower yields (e.g., 10% for 5d ) are observed for adamantane-based ureas compared to analogs with simpler substituents (e.g., 5e , 70%) . This highlights synthetic challenges in incorporating bulky groups.
Structural Isosteres and Electronic Effects
- Adamantane vs. This difference could influence membrane permeability and metabolic stability.
- Fluorine vs.
Biological Activity
1-(2,6-Difluorophenyl)-3-[(4-phenyloxan-4-yl)methyl]urea is a compound of significant interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Features:
- Urea moiety : Central to its biological activity.
- Difluorophenyl group : Enhances lipophilicity and may influence receptor interactions.
- Phenyloxan group : Contributes to the compound's structural diversity and potential binding affinity.
This compound has been investigated for various biological activities, particularly its role as an inhibitor in enzymatic pathways. Notably, it has shown potential as an inhibitor of indoleamine 2,3-dioxygenase (IDO1), which is implicated in immune regulation and cancer progression.
Structure-Activity Relationship (SAR)
Research indicates that modifications to the urea and phenyl groups significantly affect biological activity. For instance:
- Urea Substitutions : Alterations in the urea nitrogen can enhance or diminish IDO1 inhibitory potency.
- Fluorine Substituents : The presence of fluorine atoms in the phenyl ring increases metabolic stability and binding affinity.
Case Studies
A series of studies have evaluated the compound’s efficacy against various targets:
- IDO1 Inhibition :
- Enzyme Inhibition :
- Antitumor Activity :
Data Tables
Q & A
Q. What are the established synthetic routes for 1-(2,6-difluorophenyl)-3-[(4-phenyloxan-4-yl)methyl]urea, and how can reaction conditions be optimized?
The synthesis typically involves multi-step processes, including:
- Cycloaddition or nucleophilic substitution to introduce the 4-phenyloxan-4-yl moiety.
- Urea bond formation via reaction of an isocyanate intermediate with 2,6-difluoroaniline derivatives. Optimization focuses on solvent choice (e.g., 1,2-dichloroethane for high-temperature reactions) and catalysts (e.g., triethylamine for acid scavenging). Yields are influenced by stoichiometric ratios and purification methods like recrystallization .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
Key methods include:
- ¹H/¹⁹F NMR : To confirm substitution patterns on aromatic rings and the oxane group.
- FT-IR : Identifies urea C=O stretches (~1640–1680 cm⁻¹) and C-F vibrations.
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns. Comparative analysis with theoretical calculations (e.g., DFT) resolves ambiguities in stereoelectronic effects .
Q. What are the compound’s solubility and stability profiles under physiological conditions?
- Solubility : Limited aqueous solubility due to lipophilic substituents (2,6-difluorophenyl, phenyloxane); DMSO or ethanol are preferred solvents for in vitro assays.
- Stability : Susceptible to hydrolysis under strongly acidic/basic conditions. Stability in PBS (pH 7.4) should be monitored via HPLC over 24–72 hours .
Advanced Research Questions
Q. How does the 4-phenyloxan-4-yl group influence target binding compared to other bicyclic or aromatic substituents?
Structural studies (e.g., X-ray crystallography) reveal that the oxane ring’s conformational rigidity enhances binding to hydrophobic pockets in enzymes like Factor VIIa. Compared to adamantane or quinoline derivatives, the phenyloxane group improves steric complementarity, reducing off-target interactions .
Q. What molecular targets have been implicated in this compound’s mechanism of action, and how are they validated?
- Factor VIIa inhibition : Co-crystallization studies show hydrogen bonding between the urea carbonyl and Ser214 in the catalytic triad, with fluorophenyl groups occupying S1 pockets .
- Kinase inhibition : Competitive binding assays (e.g., ADP-Glo™) quantify ATPase activity suppression. IC₅₀ values should be compared across isoforms to assess selectivity .
Q. How can researchers resolve contradictions in reported bioactivity data across similar urea derivatives?
- Orthogonal assays : Combine enzymatic assays with cellular viability tests (e.g., MTT) to distinguish direct target inhibition from cytotoxicity.
- SAR analysis : Systematically vary substituents (e.g., replacing phenyloxane with pyrazinyl or quinoline groups) and correlate changes with activity trends. Evidence from analogues like 1-(3,4-difluorophenyl)-3-quinolinylurea suggests that electron-withdrawing groups enhance kinase affinity .
Q. What strategies are recommended for designing analogs with improved pharmacokinetic properties?
- LogP optimization : Introduce polar groups (e.g., hydroxyls) on the oxane ring to balance lipophilicity.
- Metabolic stability : Incorporate deuterium at labile positions or replace metabolically labile moieties (e.g., methyl groups) based on microsomal stability assays .
Data Contradiction Analysis
Q. Why do some studies report conflicting IC₅₀ values for this compound’s enzyme inhibition?
Discrepancies arise from:
- Assay conditions : Variations in ATP concentrations (e.g., 10 µM vs. 1 mM) artificially inflate IC₅₀.
- Protein purity : Impure enzyme preparations reduce apparent potency. Validate via SDS-PAGE and activity-based profiling .
Methodological Tables
Table 1. Comparative Yields and Melting Points of Analogous Urea Derivatives
| Substituent | Yield (%) | Melting Point (°C) | Reference |
|---|---|---|---|
| Adamantan-1-ylmethyl | 70–92 | 124–164 | |
| 4-Phenyloxan-4-yl (target) | N/A* | Pending | |
| Quinolin-4-yl | 65 | 198–200 |
*Synthetic yields for the target compound require optimization based on oxane ring functionalization .
Table 2. Key Crystallographic Data for Target-Enzyme Complexes
| Target | PDB Code | Resolution (Å) | Binding Affinity (Kd, nM) | Reference |
|---|---|---|---|---|
| Factor VIIa | 5F7B | 2.1 | 18 ± 3 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
